molecular formula C14H10FN B578808 3-(3-Fluoro-4-methylphenyl)benzonitrile CAS No. 1352318-43-4

3-(3-Fluoro-4-methylphenyl)benzonitrile

Cat. No.: B578808
CAS No.: 1352318-43-4
M. Wt: 211.239
InChI Key: AGTSDCJWBCGXRP-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)benzonitrile (CAS 1352318-43-4) is an organic compound with the molecular formula C₁₄H₁₀FN and a molecular weight of 211.23 g/mol . This benzonitrile derivative features a biphenyl core structure substituted with a fluoro and a methyl group on one phenyl ring, and a nitrile group on the other. The nitrile group is a key functional moiety that can act as a hydrogen bond acceptor and influences the compound's electronic properties, making it a valuable building block in medicinal chemistry and materials science . In research settings, this compound is primarily used as a key intermediate in the synthesis of more complex molecules. Its structure suggests potential applications in the development of pharmaceutical candidates and agrochemicals. The compound is classified with the HS code 2926909090 . Handling of this material must be performed by qualified personnel in a controlled laboratory environment. It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is mandatory. Engineering controls, such as the use of a chemical fume hood, are required to ensure adequate ventilation . In case of skin contact, wash immediately with copious amounts of water for at least 15 minutes. For eye contact, flush carefully with water for at least 15 minutes. In both cases, seek medical attention if irritation persists . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTSDCJWBCGXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718386
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carbonitrile
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Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-43-4
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carbonitrile
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Advanced Synthetic Methodologies for 3 3 Fluoro 4 Methylphenyl Benzonitrile

Precursor Synthesis and Derivatization Strategies

The synthesis of 3-(3-Fluoro-4-methylphenyl)benzonitrile is fundamentally a convergent process, requiring the independent preparation of its two aromatic constituent parts. These precursors are typically a fluoro-substituted phenyl derivative, often in the form of an organoboron compound, and a benzonitrile (B105546) derivative, usually functionalized with a leaving group like a halogen.

Preparation of Fluoro-Substituted Phenyl Precursors

A key precursor for the fluoro-substituted portion of the target molecule is 3-Fluoro-4-methylphenylboronic acid . tcichemicals.comsigmaaldrich.com This organoboron compound is an essential component for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aromatic rings. libretexts.orgnih.gov

The synthesis of arylboronic acids generally involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a borate (B1201080) ester like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. orgsyn.org For 3-Fluoro-4-methylphenylboronic acid, the synthesis can commence from 4-bromo-2-fluorotoluene. This starting material is first converted to its corresponding organolithium reagent using a strong base like n-butyllithium at low temperatures (-78 °C), which then reacts with a trialkyl borate. google.com Subsequent workup with an acid yields the desired boronic acid. google.com

Table 1: Physicochemical Properties of 3-Fluoro-4-methylphenylboronic Acid

Property Value Reference
CAS Number 168267-99-0 tcichemicals.comsigmaaldrich.comchemdad.com
Molecular Formula C₇H₈BFO₂ sigmaaldrich.comchemdad.com
Molecular Weight 153.95 g/mol sigmaaldrich.comchemdad.com
Appearance White to Off-white Crystalline Powder chemdad.com
Melting Point 232-237 °C sigmaaldrich.comchemdad.com
Primary Use Reactant in Suzuki-Miyaura cross-coupling reactions nih.govchemdad.com

Nitrile Group Introduction Techniques

The second critical precursor is the benzonitrile moiety, typically in the form of 3-Bromobenzonitrile (B1265711) . chemicalbook.comcdhfinechemical.com The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The introduction of the nitrile (-CN) group onto an aromatic ring can be achieved through several established methods.

One of the most classic and versatile methods is the Sandmeyer reaction . nih.gov This reaction transforms an aromatic primary amine into a nitrile. wikipedia.orgmasterorganicchemistry.com The process begins with the diazotization of an arylamine (e.g., 3-bromoaniline) using nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This highly reactive intermediate is then treated with copper(I) cyanide (CuCN) to introduce the nitrile group, displacing the diazonium group. wikipedia.orgmasterorganicchemistry.com

Alternative routes to benzonitriles include the dehydration of benzamides. For instance, 3-bromobenzamide (B114348) can be converted to 3-bromobenzonitrile by treatment with a strong dehydrating agent such as thionyl chloride (SOCl₂). prepchem.com Additionally, benzaldehydes can serve as starting materials; they can be converted to an oxime intermediate using hydroxylamine, which is then dehydrated to yield the corresponding benzonitrile. researchgate.netnih.gov

Table 2: Physicochemical Properties of 3-Bromobenzonitrile

Property Value Reference
CAS Number 6952-59-6 chemicalbook.comcdhfinechemical.com
Molecular Formula C₇H₄BrN chemicalbook.comnih.gov
Molecular Weight 182.02 g/mol chemicalbook.comcdhfinechemical.com
Appearance Solid cymitquimica.com
IUPAC Name 3-bromobenzonitrile nih.gov
Synonyms m-Bromobenzonitrile, 1-Bromo-3-cyanobenzene nih.govcymitquimica.com

Multi-Step Synthesis Pathways

The assembly of complex molecules like this compound often requires carefully designed multi-step reaction sequences. These pathways transform simple starting materials into the required functionalized precursors through a series of chemical modifications.

Nitration and Reduction Sequences for Aromatic Amines

A common strategy for introducing an amino group—a versatile functional handle—onto an aromatic ring involves a nitration-reduction sequence. google.com This is particularly relevant for synthesizing aniline (B41778) derivatives that can later be used in diazotization reactions.

The synthesis of a key intermediate like 3-fluoro-4-methylaniline would begin with the nitration of a fluorotoluene isomer. The regioselectivity of the nitration is critical. For example, the nitration of 3-fluorotoluene (B1676563) using nitric acid over solid acid catalysts can produce a mixture of isomers, including the desired 3-fluoro-4-nitrotoluene (B108573). rsc.orgresearchgate.net The nitro group is strongly deactivating and directs incoming electrophiles, but the existing substituents (fluoro and methyl groups) also influence the position of nitration. Following nitration, the nitro group is readily reduced to a primary amine using standard reduction methods, such as catalytic hydrogenation or treatment with metals like tin or iron in acidic conditions. google.com

Table 3: Regioselectivity in the Nitration of 3-Fluorotoluene

Catalyst Conversion (%) Selectivity for 3-fluoro-6-nitrotoluene (%) Selectivity for 3-fluoro-4-nitrotoluene (%) Reference
H-beta 79.2 67 29.5 researchgate.net

Reaction Conditions: 60 °C, using 70% nitric acid. rsc.orgresearchgate.net

Bromination and Diazotization Reactions

Diazotization reactions are central to the functionalization of aromatic amines and form the basis of the Sandmeyer reaction. masterorganicchemistry.combyjus.com Discovered in 1884, this reaction allows for the substitution of a diazonium group (−N₂⁺) with a wide range of nucleophiles, including halides and cyanide, using a copper(I) salt as a catalyst or reagent. nih.govwikipedia.org

This transformation is a cornerstone of synthetic aromatic chemistry due to its reliability and scope. pku.edu.cn For example, an arylamine can be converted into an aryl bromide with CuBr, an aryl chloride with CuCl, or a benzonitrile with CuCN. masterorganicchemistry.com This provides a robust method for preparing one of the key precursors, 3-bromobenzonitrile, from 3-aminobenzonitrile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Table 4: Common Sandmeyer and Related Diazonium Reactions

Starting Material Reagent(s) Product Functional Group Reaction Name Reference
Aryl Diazonium Salt CuBr -Br (Bromo) Sandmeyer masterorganicchemistry.com
Aryl Diazonium Salt CuCl -Cl (Chloro) Sandmeyer masterorganicchemistry.com
Aryl Diazonium Salt CuCN -CN (Cyano) Sandmeyer masterorganicchemistry.com
Aryl Diazonium Salt HBF₄, heat -F (Fluoro) Balz-Schiemann masterorganicchemistry.com
Aryl Diazonium Salt H₂O, heat -OH (Hydroxy) - wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) for Cyanation

Nucleophilic aromatic substitution (SₙAr) provides another important pathway for introducing a cyano group onto an aromatic ring. libretexts.org Unlike the electrophilic substitution reactions more common for arenes, SₙAr involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group.

This reaction is only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) positioned ortho or para to the leaving group (typically a halide). libretexts.orglumenlearning.com The mechanism proceeds in two steps: the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

In the context of advanced benzonitrile synthesis, a reaction like the cyanation of 3-fluoro-4-trifluoromethyl bromobenzene (B47551) with cuprous cyanide is an example of an SₙAr-type process. google.com The potent electron-withdrawing trifluoromethyl group activates the ring, facilitating the displacement of the bromide by the cyanide nucleophile. google.com More recent developments include photoredox-catalyzed methods that enable the cyanation of less activated systems, such as aryl ethers, through a cation-radical accelerated SₙAr mechanism. nsf.govacs.org

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient construction of the C-C bond linking the two aromatic rings in this compound. These methods offer high selectivity and efficiency, often under mild reaction conditions.

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds. researchgate.net For the specific synthesis of this compound, the Suzuki-Miyaura coupling is a highly plausible and widely employed method. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

A potential synthetic route would involve the reaction between (3-cyanophenyl)boronic acid and 1-bromo-3-fluoro-4-methylbenzene. The palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from a precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, facilitates the C-C bond formation. A base is required to activate the boronic acid for transmetalation.

Table 1: Representative Suzuki Coupling Conditions for the Synthesis of this compound

Parameter Condition Role
Aryl Halide 1-Bromo-3-fluoro-4-methylbenzene Electrophilic coupling partner
Boronic Acid (3-Cyanophenyl)boronic acid Nucleophilic coupling partner
Catalyst Pd(PPh₃)₄ (Palladium(0) tetrakis) Facilitates oxidative addition and reductive elimination
Base K₂CO₃ or Cs₂CO₃ Activates the boronic acid
Solvent Toluene/Water or Dioxane/Water Provides medium for reaction; solubilizes reactants

| Temperature | 80-110 °C | Provides activation energy for the catalytic cycle |

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (1-bromo-3-fluoro-4-methylbenzene) to form a palladium(II) intermediate.

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

In line with the principles of green chemistry, efforts are made to develop more environmentally friendly catalytic systems. ijsr.in This involves using less toxic solvents, reducing metal waste, and employing energy-efficient processes. rsc.orgrsc.org For the synthesis of benzonitriles, including the target compound, this can be achieved by modifying the standard cross-coupling protocols.

Key "green" modifications include:

Aqueous Media: Using water as a solvent, which is non-toxic, non-flammable, and inexpensive. ijsr.in

Alternative Catalysts: Exploring catalysts based on more abundant and less toxic metals like iron or copper, or using highly efficient palladium catalysts at very low loadings (ppm levels).

Heterogeneous Catalysis: Immobilizing the catalyst on a solid support. This allows for easy separation of the catalyst from the reaction mixture and enables its recycling and reuse, minimizing metal contamination in the final product.

Table 2: Comparison of Conventional vs. Environmentally Benign Catalytic Approaches

Feature Conventional Suzuki Coupling Environmentally Benign Approach
Solvent Toluene, Dioxane (Organic, Volatile) Water or Water/Ethanol mixtures
Catalyst Homogeneous Pd(PPh₃)₄ Heterogeneous Pd/C or Pd nanoparticles on support
Catalyst Loading 1-5 mol% <0.1 mol% or ppm levels
Work-up Organic solvent extraction Simple filtration to recover catalyst, product may precipitate

| Recyclability | Not easily recyclable | Catalyst can be recovered and reused for multiple cycles |

Emergent Synthetic Techniques

Beyond traditional catalytic methods, new technologies are being applied to enhance the synthesis of complex molecules like this compound.

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. psu.edunih.gov This is due to efficient and direct heating of the reaction mixture, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts. psu.edu

In the context of the Suzuki coupling to form this compound, microwave-assisted synthesis can be highly advantageous. The reaction between 2-halobenzonitriles and other reagents has been shown to be significantly accelerated under microwave conditions. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave Irradiation
Heating Method Oil bath (External heating) Dielectric heating (Internal, rapid)
Reaction Time 6-24 hours 5-30 minutes
Temperature Control Less precise, potential for hotspots Precise and uniform
Typical Yield Good to Excellent Often improved due to reduced side reactions

| Energy Efficiency | Lower | Higher |

While ionic pathways like cross-coupling are dominant, synthetic routes involving radical intermediates offer alternative strategies. researchgate.net Nitrile-forming fragmentation reactions can proceed through radical mechanisms. rsc.org A plausible, albeit less common, approach for synthesizing the target biaryl structure could involve the generation of an aryl radical from a suitable precursor, which then reacts with the other aromatic partner.

One potential radical-based strategy involves a Sandmeyer-type reaction sequence. For example:

Start with 3-amino-4-methylfluorobenzene.

Convert the amino group to a diazonium salt using sodium nitrite and a strong acid.

Decompose the diazonitrile salt in the presence of 3-bromobenzonitrile. The decomposition can be initiated to form a 3-fluoro-4-methylphenyl radical.

This highly reactive radical could then, in principle, attack the 3-bromobenzonitrile in an aromatic substitution reaction, though controlling selectivity and side reactions would be a significant challenge.

Optimization of Reaction Conditions and Yields

Achieving the highest possible yield and purity for this compound requires systematic optimization of the chosen synthetic route, typically the Suzuki coupling. Various parameters can be fine-tuned to maximize efficiency. The choice of catalyst, ligand, base, and solvent can have a profound impact on the reaction outcome. researchgate.net

Table 4: Optimization Parameters for Suzuki Coupling Synthesis

Variable Options Expected Impact on Yield
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ Affects the ease of formation of the active Pd(0) species.
Phosphine Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos Crucial for stabilizing the catalyst and tuning its reactivity. Bulky, electron-rich ligands are often superior.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N Base strength influences the rate of transmetalation. Stronger, non-coordinating bases are often preferred.
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, Acetonitrile Affects solubility of reactants and catalyst stability. The choice can significantly alter reaction kinetics.
Temperature 60 °C to 120 °C Higher temperatures increase reaction rate but may also lead to catalyst decomposition or side reactions.

| Concentration | 0.1 M to 1.0 M | Can influence reaction rate and, in some cases, product selectivity. |

A systematic approach, such as a Design of Experiments (DoE) methodology, would be employed to efficiently explore this parameter space and identify the optimal conditions for the synthesis of this compound, balancing high yield with process efficiency and cost.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-(3-Fluoro-4-methylphenyl)benzonitrile, distinct signals would be expected for the aromatic protons and the methyl group protons. The protons on the two phenyl rings will exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl group would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).

The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the downfield region (δ 115-125 ppm). The aromatic carbons would resonate in the δ 110-165 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon would appear at a much higher field (δ 15-25 ppm).

A detailed analysis of the chemical shifts and coupling constants would allow for the assignment of each signal to a specific proton and carbon in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
Aromatic C-F-158 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic C-CN-110 - 115
Aromatic C-C-130 - 145
-CH₃2.0 - 2.515 - 25
-C≡N-115 - 125

Note: These are predicted ranges and actual experimental values may vary.

To definitively establish the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each phenyl ring. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A sharp, intense band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibration is expected to appear as a strong band in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several bands in the 1400-1600 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FTIR. In the FT-Raman spectrum, the symmetric vibrations are often more intense. The C≡N stretching vibration would also be a prominent band in the Raman spectrum. The aromatic ring breathing modes and the symmetric stretching of the C-C bond connecting the two phenyl rings would also be expected to show strong Raman scattering.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch2980 - 28502980 - 2850
C≡N Stretch2240 - 22202240 - 2220
Aromatic C=C Stretch1600 - 14001600 - 1400
C-F Stretch1250 - 12001250 - 1200

Note: These are expected frequency ranges and can be influenced by the specific molecular environment.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For this compound (C₁₄H₁₀FN), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (211.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the nitrile group (CN), the methyl group (CH₃), and potentially cleavage of the bond between the two aromatic rings, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its conjugated aromatic system. The presence of two phenyl rings and a nitrile group constitutes a significant chromophore.

The primary electronic transitions anticipated for this molecule are π → π* transitions, which are characteristic of aromatic and conjugated systems. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed in the UV region. nih.gov The extended conjugation between the two aromatic rings is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to simpler, non-conjugated aromatic compounds like benzonitrile (B105546) or fluorotoluene. The nitrile group, while a chromophore, has a less intense n → π* transition that may be obscured by the stronger π → π* absorptions.

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Type of Electronic TransitionChromophore
~250-280π → π*Biphenyl (B1667301) and benzonitrile moieties

Note: The λmax value is an estimation based on the chromophores present. The actual value may vary depending on the solvent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from crystallographic data of similar molecules, such as other biphenyl derivatives.

A single crystal X-ray diffraction analysis would reveal key structural parameters, including:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Dihedral Angle: The twist angle between the two phenyl rings is a critical feature of biphenyl-type structures. This angle results from a balance between the steric hindrance of the ortho substituents and the electronic effects of conjugation.

Intermolecular Interactions: In the solid state, molecules are likely to be packed in a way that maximizes stabilizing interactions. For this compound, π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···N or C-H···F hydrogen bonds would be expected to play a significant role in the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound

ParameterExpected FindingSignificance
Crystal SystemLikely monoclinic or orthorhombicDescribes the basic crystal symmetry
Space Groupe.g., P2₁/c or P-1Defines the symmetry elements within the unit cell
Dihedral AngleNon-zero valueIndicates a twisted conformation between the phenyl rings
Intermolecular Forcesπ-π stacking, C-H···N/F interactionsGoverns the packing of molecules in the crystal lattice

Note: This table represents expected findings based on the analysis of structurally related compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries and electronic properties with high accuracy researchgate.net.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for 3-Fluoro-4-methylbenzonitrile were calculated using the B3LYP/6-311++G(d,p) method researchgate.netorientjchem.org. These parameters are fundamental and can be used to elucidate other molecular properties orientjchem.org.

Table 1: Selected Optimized Geometrical Parameters of 3-Fluoro-4-methylbenzonitrile

ParameterValue (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C1-C21.554
Bond Angles (°)
C2-C1-H11109.5741
Dihedral Angles (°)
H11-C1-C2-C3-150.8946

Data sourced from computational studies on 3-Fluoro-4-methylbenzonitrile researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties researchgate.netnih.gov.

For 3-Fluoro-4-methylbenzonitrile, the HOMO and LUMO energies were calculated using time-dependent DFT orientjchem.org. A smaller energy gap suggests that a molecule is more reactive and can be easily polarized nih.gov. The observed HOMO-LUMO energy gap for this compound provides evidence of intermolecular interactions orientjchem.org.

Table 2: Frontier Molecular Orbital Energies of 3-Fluoro-4-methylbenzonitrile

OrbitalEnergy (eV)
HOMO-0.26751 (Illustrative value from a related study) nih.gov
LUMO-0.18094 (Illustrative value from a related study) nih.gov
Energy Gap (ΔE)0.08657 (Illustrative value from a related study) nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue areas represent positive potential (electron-poor, prone to nucleophilic attack) researchgate.net.

In computational studies of benzonitrile (B105546) derivatives, MEP analysis helps identify the electron-rich nitrogen atom of the nitrile group as a primary site for electrophilic interactions, and electron-deficient regions on the aromatic ring researchgate.netresearchgate.net.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking of chemical bonds researchgate.net. These theoretical predictions are crucial for interpreting experimental spectroscopic data.

For 3-Fluoro-4-methylbenzonitrile, which has 16 atoms, there are 42 normal modes of vibration orientjchem.org. The vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method and compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra researchgate.netorientjchem.org. Key vibrational assignments include:

C-C Stretching : In aromatic rings, these vibrations typically appear in the 1400-1650 cm⁻¹ range. For the title compound, peaks were observed and calculated around 1492 cm⁻¹, 1562 cm⁻¹, and 1591 cm⁻¹ orientjchem.org.

C-F Stretching : The C-F vibration is expected in the 1000-1360 cm⁻¹ range. A sharp peak ascribed to this vibration was observed in the FTIR and FT-Raman spectra, consistent with calculated values around 1270 cm⁻¹ and 1276 cm⁻¹ researchgate.netorientjchem.org.

CH₃ Vibrations : The methyl group shows symmetric stretching modes around 2900-3000 cm⁻¹. Peaks observed at 3000 cm⁻¹ (FTIR) and 2986 cm⁻¹ (FT-Raman) were in good agreement with the calculated value of 3035 cm⁻¹ orientjchem.org. In-plane bending and rocking modes were also identified and matched with calculated values orientjchem.org.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 3-Fluoro-4-methylbenzonitrile

Vibrational ModeObserved FTIR (cm⁻¹)Observed FT-Raman (cm⁻¹)Calculated (cm⁻¹)
CH₃ Symmetric Stretching300029863035
C-C Stretching156215911564
C-F Stretching127012851270
CH₃ In-plane Bending1499-1492

Data sourced from the vibrational analysis of 3-Fluoro-4-methylbenzonitrile orientjchem.org.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals researchgate.net. The stabilization energy associated with these interactions indicates the strength of the intramolecular charge transfer.

For 3-Fluoro-4-methylbenzonitrile, NBO analysis was performed to study the molecular interactions between filled and vacant orbitals, which provides deeper insight into the electronic stability of the molecule researchgate.netorientjchem.org.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics, such as optical switching and frequency conversion nih.govresearchgate.net. Computational methods are effective in predicting the NLO properties of molecules. The key parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β) orientjchem.org. Molecules with large hyperpolarizability values are considered good candidates for NLO applications .

The first-order hyperpolarizability of 3-Fluoro-4-methylbenzonitrile was calculated using DFT. The results of the quantum chemical calculations suggest that the compound is an efficient molecule for future applications in the field of non-linear optics orientjchem.org. The prediction of NLO activity is one of the most important outcomes of such computational studies, often guided by the HOMO-LUMO energy gap and molecular structure researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Stability

The conformational stability of substituted biphenyls is primarily governed by the balance between two opposing factors:

Steric Hindrance : Repulsion between atoms or groups on adjacent rings (especially those in the ortho positions) destabilizes planar conformations. In 3-(3-Fluoro-4-methylphenyl)benzonitrile, the hydrogen atoms at the ortho positions of the bond linkage create steric repulsion, which favors a twisted, non-planar arrangement of the phenyl rings. nih.gov

Electronic Effects : Conjugation of the π-electron systems of the two aromatic rings is maximized in a planar conformation, which is an electronically stabilizing effect. ic.ac.uk

While specific MD simulation studies on this compound are not available in the published literature, the methodology would involve simulating the molecule's behavior in a defined environment (e.g., in a solvent or in the gas phase) over a period of time. By analyzing the trajectory of the atoms, one can determine the probability distribution of the dihedral angle between the two rings. For most substituted biphenyls, the minimum energy conformation is found at a dihedral angle between 30° and 60°, with rotational energy barriers that can be calculated. ic.ac.ukresearchgate.net The introduction of substituents like the fluorine atom and methyl group can influence these values by altering the electronic and steric properties of the rings. nih.gov

Table 1: Illustrative Data from a Hypothetical MD Simulation for Conformational Analysis This table is a conceptual representation of typical results obtained from MD simulations of substituted biphenyls and is not based on experimental data for this specific compound.

Parameter Description Illustrative Value
Equilibrium Dihedral Angle (θ) The most frequently observed angle between the two phenyl rings. ~ 40° - 50°
Rotational Energy Barrier (Planar) The energy required to rotate the rings into a coplanar (0°) conformation. ~ 5 - 10 kcal/mol
Rotational Energy Barrier (Perpendicular) The energy required to rotate the rings into a perpendicular (90°) conformation. ~ 2 - 4 kcal/mol
Conformational Population The percentage of time the molecule spends in its lowest energy (twisted) state at room temperature. > 95%

Quantum Chemical Studies of Reactivity

While direct quantum chemical studies for this compound are limited, a detailed DFT study has been performed on its isomer, 3-Fluoro-4-methylbenzonitrile, using the B3LYP/6-311++G(d,p) level of theory. orientjchem.orgresearchgate.net The findings from this study provide valuable insights that can be largely extrapolated to the target compound due to the close structural and electronic similarity.

The reactivity of a molecule is often described by the energies of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. rasayanjournal.co.in

Based on the calculations for the isomer 3-Fluoro-4-methylbenzonitrile, key electronic properties were determined, which are summarized below. orientjchem.orgresearchgate.net These values help in understanding the molecule's kinetic stability and its behavior in chemical reactions.

Table 2: Calculated Quantum Chemical Reactivity Descriptors for 3-Fluoro-4-methylbenzonitrile (Data obtained from DFT B3LYP/6-311++G(d,p) calculations on the isomer, 3-Fluoro-4-methylbenzonitrile) orientjchem.orgresearchgate.net

Descriptor Definition Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.21
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.99
Energy Gap (ΔE) ΔE = ELUMO - EHOMO 6.22

From these primary descriptors, other global reactivity parameters can be derived:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A high HOMO-LUMO gap of 6.22 eV for the related isomer suggests that this compound is expected to be a chemically stable molecule with relatively low reactivity. orientjchem.org The distribution of these orbitals also indicates that the π-system of the aromatic rings and the cyano group are the primary sites for electronic activity. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 3 Fluoro 4 Methylphenyl Benzonitrile and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-(3-fluoro-4-methylphenyl)benzonitrile in substitution reactions is dictated by the electronic properties of its two aromatic rings and their substituents.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orglibretexts.org

For this compound, two distinct rings are available for substitution.

The Benzonitrile (B105546) Ring: The nitrile (-CN) group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack on this ring would be disfavored and would occur at the positions meta to the nitrile group.

The 3-Fluoro-4-methylphenyl Ring: This ring contains two activating, ortho, para-directing groups: a methyl group (-CH₃) and a fluoro group (-F). The fluorine atom exerts a dual effect: it is deactivating due to its strong inductive withdrawal but directs ortho/para due to resonance donation. The methyl group is activating and ortho/para directing. The combined effect of these groups makes this ring significantly more susceptible to electrophilic attack than the benzonitrile ring. Common electrophilic substitutions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for polyfluoroarenes, particularly when an electron-withdrawing group is present to stabilize the intermediate. nih.gov The reaction typically follows a two-stage addition-elimination pathway featuring a negatively charged "Meisenheimer" intermediate. nih.gov Although fluoride is a poor leaving group in SN1 or SN2 reactions, it is often an excellent leaving group in SNAr. This is because its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer complex during the rate-determining addition step, accelerating the reaction. stackexchange.com

In derivatives of this compound, the fluorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates). beilstein-journals.org Research on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates that the fluorine atom can be readily substituted by oxygen, sulfur, and nitrogen nucleophiles in good yields. beilstein-journals.org

NucleophileReagent/ConditionsProduct TypeReference
MethoxideKOH / MeOH, refluxMethoxy-substituted arene beilstein-journals.org
PhenoxideK₂CO₃ / DMFPhenoxy-substituted arene beilstein-journals.org
ThiophenoxideK₂CO₃ / DMFPhenylthio-substituted arene beilstein-journals.org
Amines (e.g., Pyrrolidine)K₂CO₃ / DMFAmino-substituted arene beilstein-journals.org

Oxidation and Reduction Pathways

The functional groups of this compound allow for specific oxidation and reduction reactions.

Oxidation Pathways

The primary site for oxidation on the parent molecule is the methyl group. Alkylbenzene derivatives can be oxidized at the benzylic position to form carboxylic acids, alcohols, or ketones, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid.

Reduction Pathways

The nitrile group is readily susceptible to reduction.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup can reduce the nitrile group to a primary amine (a benzylamine derivative). libretexts.orgchemguide.co.uk This reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org Catalytic hydrogenation using H₂ gas over a metal catalyst (such as Palladium, Platinum, or Nickel) also achieves this transformation. chemguide.co.uk

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of nitriles to aldehydes. The reaction is typically run at low temperatures and quenched with an aqueous workup, which hydrolyzes an intermediate imine to the final aldehyde product. libretexts.orgchemistrysteps.com The Stephen reaction, using stannous chloride and HCl, is another method for this conversion, though its effectiveness can be influenced by steric hindrance from nearby substituents. sioc-journal.cn

Cycloaddition Reactions and Regioselectivity

The nitrile functional group can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. These reactions are powerful tools for synthesizing five-membered heterocyclic rings. mdpi.com

A prime example is the [3+2] cycloaddition between a nitrile and an azide to form a tetrazole ring (discussed further in section 5.4). The nitrile acts as the "dipolarophile." Nitriles can also be converted into 1,3-dipoles themselves. For instance, oxidation of a benzaldehyde oxime (which can be formed from an aldehyde derived from the nitrile) can generate a nitrile oxide. This nitrile oxide can then act as a 1,3-dipole in cycloadditions with various dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles, respectively. uchicago.eduyoutube.com

The regioselectivity of these cycloadditions is largely governed by Frontier Molecular Orbital (FMO) theory. The reaction's outcome depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org For instance, in the reaction between a nitrile oxide (1,3-dipole) and an alkene (dipolarophile), an electron-donating group on the alkene raises its HOMO energy, favoring interaction with the LUMO of the nitrile oxide. Conversely, an electron-withdrawing group on the alkene lowers its LUMO energy, promoting interaction with the HOMO of the nitrile oxide, which can lead to a different regioisomer. wikipedia.org Computational studies using Density Functional Theory (DFT) are often employed to predict and explain the observed regioselectivity in these reactions. mdpi.comresearchgate.net

Formation of Heterocyclic Derivatives (e.g., Tetrazines, Triazoles)

The nitrile group serves as a versatile precursor for the synthesis of nitrogen-rich heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Tetrazole Formation

5-substituted-1H-tetrazoles are readily synthesized from organonitriles via a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃). nih.govacs.org The reaction often requires a catalyst to proceed efficiently. Various catalytic systems have been developed, including:

Zinc Salts: Zinc salts, such as ZnBr₂, are effective catalysts for the reaction in water, offering a broad substrate scope. organic-chemistry.org

Cobalt Complexes: Homogeneous cobalt(II) complexes have been shown to efficiently catalyze the cycloaddition in solvents like DMSO, proceeding through a cobalt(II)-diazido intermediate. nih.govacs.org

Organocatalysts: Trialkylammonium salts can catalyze the reaction in non-polar media by activating the nitrile group. acs.org

Catalyst SystemSolventConditionsYieldReference
ZnBr₂Water100 °CHigh organic-chemistry.org
Co(II)-complexDMSO110 °CUp to 99% acs.org
Triethylammonium chlorideToluene95-99 °C63-97% acs.org

Triazole Formation

1,2,4-Triazoles can also be synthesized from nitriles through several pathways:

From Amidoximes: A common method involves the reaction of a nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate can then undergo a copper-catalyzed reaction with a second nitrile molecule, followed by cyclization and dehydration, to yield a 3,5-disubstituted-1,2,4-triazole. acs.orgfrontiersin.org

From Nitrile Imines: A regioselective 1,3-dipolar cycloaddition between a nitrile and a nitrile imine (generated in situ) can produce functionalized 1,2,4-triazoles. nih.gov

Cascade Reactions: Copper-catalyzed cascade addition-oxidative cyclization reactions between nitriles and amidines can also provide access to 1,2,4-triazole derivatives. organic-chemistry.orgfrontiersin.org

Mechanistic Insights into Synthetic Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

The core structure of this compound is often assembled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: gre.ac.ukorganic-chemistry.org

Oxidative Addition: The aryl halide (e.g., a bromobenzonitrile derivative) adds to a Pd(0) complex, forming a Pd(II) species.

Transmetalation: A base activates the organoboron compound (e.g., a fluoromethylphenylboronic acid), which then transfers its organic group to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst. researchgate.netacs.org

Mechanism of Nitrile Reduction

The reduction of nitriles with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon to form an imine anion. This intermediate is stabilized as an aluminum complex. A second hydride addition then occurs, forming a dianion. Subsequent protonation with water yields the primary amine. libretexts.orglibretexts.org With DIBAL-H, the reaction stops after the first hydride addition. The resulting N-metalated imine is stable at low temperatures and is hydrolyzed to an aldehyde during the aqueous workup. chemistrysteps.com

Mechanism of Cycloaddition Reactions

Structure Activity Relationships Sar and Molecular Design Principles Non Clinical Focus

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling is a powerful computational strategy that focuses on identifying the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. imtm.cz This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

The generation of a pharmacophore model for a series of compounds related to 3-(3-Fluoro-4-methylphenyl)benzonitrile begins with the analysis of a set of active molecules. The goal is to deduce a common 3D arrangement of functional groups, or pharmacophoric features, that are critical for activity. imtm.cz For a biphenyl (B1667301) nitrile scaffold like the subject compound, these features typically include:

Aromatic Rings (AR): The two phenyl rings are key hydrophobic features that can engage in π-π stacking interactions.

Hydrogen Bond Acceptor (HBA): The nitrile (-C≡N) group serves as a potential hydrogen bond acceptor. nih.gov

Hydrophobic (H): The methyl (-CH₃) group provides a distinct hydrophobic feature.

Halogen Bond Donor/Electron Withdrawing Feature: The fluorine atom can act as a weak hydrogen bond acceptor or engage in other specific halogen interactions, while also modifying the electronic properties of its attached ring.

A pharmacophore hypothesis is generated by aligning the active compounds and identifying the spatial arrangement of these features. biointerfaceresearch.com A typical hypothesis might consist of two aromatic rings, a hydrogen bond acceptor, and a hydrophobic center at specific distances from each other.

Validation is a critical step to ensure the generated model can distinguish between active and inactive compounds. researchgate.net This is often done by screening a test set of molecules with known activities and evaluating the model's ability to correctly classify them. A statistically robust model will have a high correlation coefficient and low RMS deviation. biointerfaceresearch.com

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Description Potential Role in Interaction
Aromatic Ring (AR1) Unsubstituted Phenyl Ring Hydrophobic & π-π Stacking
Aromatic Ring (AR2) Fluoro- and Methyl-Substituted Phenyl Ring Hydrophobic & π-π Stacking
Hydrogen Bond Acceptor (HBA) Nitrile Group (-C≡N) Forms hydrogen bonds with donor groups in a receptor. nih.gov
Hydrophobic (H) Methyl Group (-CH₃) Occupies hydrophobic pockets in a binding site.

Once a validated pharmacophore model is established, it can be used as a 3D query to perform a virtual screening of large chemical databases, such as ZINC or ChEMBL. nih.gov This process filters vast libraries to identify molecules that match the key pharmacophoric features of the hypothesis, regardless of their underlying chemical structure. nih.gov

This technique is highly effective for scaffold hopping—finding new, structurally diverse molecules that possess the same essential interaction points as the original lead compound. nih.gov The hits from the virtual screen can then be subjected to further computational analysis, like molecular docking, to refine the list of potential candidates for synthesis and biological testing. The ultimate goal is to identify novel core structures that may offer improved properties. nih.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. rjptonline.org This technique is crucial for understanding the specific interactions that stabilize the ligand-receptor complex at an atomic level. mdpi.com

In a molecular docking study involving this compound, the compound would be computationally placed into the active site of a target protein. The simulation calculates the most stable binding poses and assigns a score based on the predicted binding affinity.

Analysis of the docked poses reveals a detailed interaction profile. For a compound with this structure, the following interactions would be expected:

Hydrogen Bonding: The nitrogen atom of the benzonitrile (B105546) group is a likely hydrogen bond acceptor, potentially interacting with donor residues like arginine or asparagine in a binding pocket. nih.gov

Hydrophobic Interactions: The biphenyl system and the methyl group would likely be situated within hydrophobic regions of the active site, interacting with nonpolar amino acid residues such as leucine, valine, and alanine. mdpi.com

π-π Stacking: The aromatic rings can form favorable stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These interactions are visualized and quantified to understand the key determinants of binding affinity and selectivity.

Table 2: Summary of Potential Molecular Docking Interactions

Interaction Type Ligand Feature Involved Potential Interacting Residues
Hydrogen Bond Nitrile (-C≡N) Arg, Asn, Gln, Ser
Hydrophobic Phenyl Rings, Methyl Group Leu, Val, Ile, Ala, Met
π-π Stacking Phenyl Rings Phe, Tyr, Trp, His

The specific substitutions on the aromatic rings of this compound have a profound impact on its interaction profile.

Fluorine Effects: The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry. rjptonline.org The high electronegativity of fluorine alters the electronic landscape of the phenyl ring, potentially influencing its ability to participate in π-stacking interactions. Furthermore, fluorine can form weak hydrogen bonds or more specific halogen bonds, which can contribute to binding affinity and selectivity. rjptonline.orgresearchgate.net Studies on related halo-benzonitrile derivatives have shown that the reactivity and interaction potential are significantly influenced by the halogen substituent. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological effects.

To perform a QSAR analysis on analogues of this compound, a dataset of structurally similar compounds with measured biological activities would be required. For each compound, a set of molecular descriptors is calculated. These can include:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

A mathematical equation is then generated using statistical methods, such as multiple linear regression or k-Nearest Neighbor (kNN), to link these descriptors to the observed activity. nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, a model might reveal that increasing the hydrophobicity at a certain position while maintaining a specific electronic distribution on the benzonitrile ring leads to higher activity. Such insights are invaluable for optimizing lead compounds. nih.gov

Correlation of Molecular Descriptors with Predicted Activity

No specific studies correlating the molecular descriptors of this compound with any predicted biological or chemical activity have been identified. For a molecule of this nature, key molecular descriptors would typically include:

Lipophilicity (LogP): Influences solubility and permeability.

Molecular Weight: A fundamental physical property.

Polar Surface Area (PSA): Affects transport properties.

Hydrogen Bond Donors/Acceptors: Key to molecular interactions.

Dipole Moment: Influences electrostatic interactions.

Without experimental or computational data for the target compound, a quantitative structure-activity relationship (QSAR) analysis cannot be performed. Research on other biphenyl nitrile analogs is often directed toward their potential as inhibitors of specific enzymes or as intermediates in the synthesis of bioactive molecules. nih.gov For instance, studies on different biphenyl carbonitrile scaffolds have explored their utility as bacterial peptide deformylase inhibitors. nih.gov

Design of Analogs and Derivatives

The design and synthesis of analogs for a novel compound like this compound would be a standard step in a research program. However, no published literature details the synthesis of analogs or derivatives specifically from this parent structure. The synthesis of related precursors, such as 3-Fluoro-4-methylbenzonitrile , is documented, often as an intermediate for agricultural or pharmaceutical chemicals. google.com

Strategic Substitution Patterns for Modulated Molecular Interactions

The design of analogs would involve strategic substitutions on either of the two phenyl rings. Potential modifications could include:

Varying the substituents on the methyl-bearing ring: Replacing the methyl group with other alkyl groups, halogens, or hydrogen-bonding moieties to probe steric and electronic requirements for interaction with a biological target.

Modifying the benzonitrile ring: Altering the position of the nitrile group or replacing it with other electron-withdrawing groups like esters or amides to modulate electronic properties and potential hydrogen bonding.

Introducing substituents on the second phenyl ring: Adding groups to explore additional binding pockets and improve properties.

Conformational Analysis and Flexibility in Molecular Recognition

The central biphenyl linkage in this compound is a key determinant of its three-dimensional shape. The degree of rotation (dihedral angle) between the two phenyl rings is critical for how the molecule fits into a binding site.

Torsional Angle: The substituents ortho to the inter-ring bond (a hydrogen on the benzonitrile ring and the fluorine atom on the other ring) will influence the preferred dihedral angle. The fluorine atom, due to its electronegativity and size, can significantly alter conformational preferences compared to a non-fluorinated analog. mdpi.com

Flexibility: The molecule possesses conformational flexibility around the central carbon-carbon bond. Understanding the energy barrier to rotation is crucial for predicting its behavior in a biological context. Conformational analysis of other biaryl compounds has shown that the dihedral angle between the rings is a critical parameter. nih.gov Studies on fluorinated organic molecules, in general, demonstrate that the introduction of fluorine can substantially alter the conformational landscape. mdpi.comsemanticscholar.org

Potential Applications of 3 3 Fluoro 4 Methylphenyl Benzonitrile Derivatives in Chemical Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of fluoro and nitrile functionalities on the biphenyl (B1667301) framework makes 3-(3-Fluoro-4-methylphenyl)benzonitrile and its close analogues valuable building blocks for constructing complex molecular architectures. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, while the fluorine atom can enhance metabolic stability and binding affinity, properties highly sought after in medicinal chemistry.

A significant application of fluorinated benzonitrile (B105546) scaffolds is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, the synthesis of the blockbuster drug Olaparib, used in the treatment of ovarian cancer, utilizes a fluorobenzonitrile derivative as a key intermediate. nih.govrsc.org Although the exact starting material may vary between synthetic routes, the core structure often involves a fluorinated phenyl ring bearing a group that will become part of the final phthalazinone system. For example, a common precursor is 2-fluoro-5-formylbenzonitrile, which undergoes several transformations to build the complex heterocyclic structure of the final drug. tandfonline.com The synthesis of other PARP inhibitors and analogues also relies on similar fluorinated benzonitrile building blocks. tandfonline.comnih.gov

The general synthetic utility is highlighted by the transformation of these building blocks into more complex structures. The nitrile group provides a handle for significant molecular elaboration, as seen in the synthesis of various heterocyclic systems.

Precursor TypeComplex Molecule ClassExample
Fluorobenzonitrile DerivativesPARP InhibitorsOlaparib nih.govrsc.org
Biphenylbenzonitrile DerivativesPD-1/PD-L1 Inhibitors3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile worktribe.com

Intermediate in the Synthesis of Specialty Chemicals

Beyond complex pharmaceuticals, this compound serves as a crucial intermediate in the production of various specialty chemicals, particularly within the agrochemical industry. Fluorine-containing pesticides are known for their high selectivity, potent activity, and low application rates. rsc.org This specific benzonitrile derivative is identified as a key intermediate in the synthesis of novel fluorine-containing pesticides. tandfonline.com

The synthesis of this intermediate itself is a subject of research, aiming for cost-effective and scalable methods suitable for industrial production. tandfonline.com Its value lies in its ability to introduce the fluoro-methyl-phenyl-benzonitrile substructure into a larger molecule, a common strategy in the design of modern agrochemicals. The compound can also be used to synthesize other chemical intermediates, such as hydroquinone (B1673460) derivatives, which are themselves precursors for herbicides. bohrium.com

The versatility of this intermediate is demonstrated by the various documented synthetic pathways to produce it, reflecting its industrial importance. rsc.orgtandfonline.com

IntermediateEnd Product ClassReference
3-Fluoro-4-methylbenzonitrileFluorine-containing pesticides rsc.orgtandfonline.com
3,4-DifluorobenzonitrileHerbicide intermediates (e.g., Hydroquinone derivatives) bohrium.com

Precursors for Radiopharmaceutical Development (e.g., ¹⁸F-Labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of novel PET radioligands is crucial for diagnosing and understanding various diseases, including cancer and neurodegenerative disorders like Alzheimer's. nih.gov

Fluorinated benzonitrile and biphenyl structures are of significant interest as precursors for ¹⁸F-labeled radiopharmaceuticals. The presence of a stable fluorine atom in the molecule allows for isotopic exchange or nucleophilic substitution reactions to introduce ¹⁸F. For example, derivatives of the PARP inhibitor Olaparib, which contains a fluorobenzoyl moiety, have been radiolabeled with ¹⁸F to visualize PARP-1 expression in tumors. nih.gov Similarly, other complex benzonitrile derivatives have been successfully labeled with ¹⁸F to create high-affinity radioligands for imaging specific brain receptors, such as the metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5). nih.gov

While direct ¹⁸F-labeling of this compound has not been explicitly detailed in the reviewed literature, its structure is analogous to precursors used in existing ¹⁸F-radiotracers. The stable fluoro-biphenyl-benzonitrile core makes it a promising candidate for the development of new PET probes. The synthesis would likely involve replacing the stable ¹⁹F atom with ¹⁸F or modifying the molecule to include a leaving group that can be substituted with [¹⁸F]fluoride. This potential application opens avenues for creating novel imaging agents for oncology or neuroscience research. nih.govnih.gov

Precursor Class¹⁸F-Labeled Product ApplicationReference
Fluorobenzoyl DerivativesPARP-1 Imaging in Tumors nih.gov
Fluorinated Benzonitrile DerivativesmGluR5 Receptor Imaging nih.gov
Benzimidazopyridine DerivativesTau Pathology Imaging in Alzheimer's nih.gov

Applications in Materials Science (e.g., Optoelectronic Materials)

The unique electronic properties conferred by the fluorine atom and the nitrile group make benzonitrile derivatives attractive candidates for applications in materials science, particularly in the field of optoelectronics. These materials are integral to the development of Organic Light-Emitting Diodes (OLEDs), which are used in modern displays and lighting.

Specifically, fluorinated benzonitrile derivatives have been incorporated into molecules exhibiting Thermally Activated Delayed Fluorescence (TADF). bohrium.comrsc.org TADF emitters are a class of metal-free organic molecules that can achieve near-100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The benzonitrile unit often acts as an electron-accepting moiety in a donor-acceptor molecular architecture, which is crucial for the TADF mechanism. rsc.orgtandfonline.comresearchgate.net

Research has shown that multifunctional benzonitrile derivatives can exhibit not only TADF but also mechanofluorochromism—a change in emission color in response to mechanical stress. rsc.org While the specific compound this compound is not explicitly named as a TADF emitter in the surveyed literature, its core structure is a prime candidate for derivatization. By attaching suitable electron-donating groups to the biphenyl-benzonitrile framework, new D-A or D-A-D' type TADF emitters could be designed. The inherent properties of the fluorinated biphenyl system suggest its potential utility in creating novel, efficient, and stimuli-responsive materials for advanced OLED applications. rsc.orgnih.gov

Material ClassApplicationKey Property
Fluorinated Benzonitrile DerivativesOrganic Light-Emitting Diodes (OLEDs)Thermally Activated Delayed Fluorescence (TADF) rsc.orgtandfonline.com
Donor-Acceptor-Donor' (D-A-D') Fluorinated BenzonitrilesOLEDs, SensorsMechanofluorochromic Luminescence (MCL) rsc.org
Benzophenone-Based DerivativesOLEDsHost Materials for Phosphorescent Emitters nih.gov

Future Directions in Research on 3 3 Fluoro 4 Methylphenyl Benzonitrile

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for biphenyl (B1667301) compounds, including 3-(3-Fluoro-4-methylphenyl)benzonitrile, often rely on established but potentially resource-intensive reactions. For instance, multi-step syntheses may involve the use of strong acids like nitric and sulfuric acid, unstable intermediates such as diazo compounds, and significant generation of waste. google.com The widely used Suzuki-Miyaura coupling, while effective for creating the biphenyl bond, traditionally employs palladium catalysts and organic solvents. nih.govacs.org Future research will be critical in developing more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs). Research into heterogeneous catalysts or more efficient and recyclable homogeneous palladium catalysts could minimize metal contamination and reduce costs.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, better control over reaction parameters (temperature, pressure), higher yields, and easier scalability. This approach can minimize the handling of hazardous reagents and intermediates.

C-H Activation: Direct C-H activation/arylation routes represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials (like boronic acids or organohalides) and reducing the number of synthetic steps.

Biocatalysis: Exploring enzymatic pathways for the synthesis could offer high selectivity under mild reaction conditions, significantly enhancing the sustainability profile of the manufacturing process.

Table 1: Comparison of Synthetic Methodologies for Future Research

Methodology Current Approach (e.g., Traditional Cross-Coupling) Future Sustainable Approach Potential Advantages of Future Approach
Catalyst Homogeneous Palladium Catalysts Heterogeneous/Recyclable Catalysts, Biocatalysis Reduced metal waste, easier product purification, lower cost.
Solvents Volatile Organic Compounds (e.g., Toluene, THF) Water, Supercritical CO₂, Bio-based solvents Reduced environmental impact, improved safety.
Process Batch Synthesis Continuous Flow Chemistry Enhanced safety, better process control, improved scalability.

| Strategy | Multi-step synthesis with pre-functionalized materials | Direct C-H Activation | Increased atom economy, fewer synthetic steps, less waste. |

Advanced Spectroscopic Techniques for Deeper Structural Insights

The structural characterization of fluorinated biphenyls has been successfully performed using standard techniques like ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. acs.org However, to gain a more profound understanding of the nuanced structural and electronic features of this compound, more advanced spectroscopic methods are required. The presence of the fluorine atom provides a unique spectroscopic handle that can be exploited.

Future research should focus on:

¹⁹F NMR Spectroscopy: Moving beyond simple detection, advanced ¹⁹F NMR techniques can be used as a powerful tool for analyzing complex mixtures without separation and for probing the local electronic environment. researchgate.net Techniques like ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space information about molecular conformation and intermolecular interactions in solution.

Long-Range J-Coupling Analysis: A detailed investigation of long-range fluorine-carbon J-couplings (ⁿJCF) can serve as a powerful tool for the conformational analysis of the molecule in solution, providing insights into the dihedral angle between the two phenyl rings. nih.gov

Solid-State NMR (ssNMR): For materials science applications, ssNMR can elucidate the structure, packing, and dynamics of the compound in the solid state, complementing data from X-ray diffraction, especially for non-crystalline or semi-crystalline materials.

Advanced Vibrational Spectroscopy: Techniques such as Raman spectroscopy and time-resolved infrared spectroscopy could probe the vibrational modes of the nitrile group and the C-F bond, offering insights into intermolecular interactions and how they are affected by changes in the molecule's environment (e.g., in different polymorphs or upon guest inclusion).

Table 2: Advanced Spectroscopic Techniques and Potential Insights

Technique Information Gained Relevance to this compound
Advanced ¹⁹F NMR Conformation, intermolecular interactions, electronic environment. researchgate.net Elucidate solution-state structure and interactions with other molecules.
Solid-State NMR Solid-state structure, polymorphism, molecular dynamics. Characterize material properties for electronics or crystal engineering.
Raman Spectroscopy Vibrational modes, intermolecular interactions (e.g., hydrogen bonding). Probe the influence of the nitrile and fluoro groups on crystal packing.

| 2D NMR (e.g., HOESY) | Through-space nuclear proximities. | Determine preferred conformations and orientations of the phenyl rings. |

Integration of Machine Learning and AI in Molecular Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research, from the discovery of new molecules to the prediction of their properties and synthetic pathways. illinois.edu For this compound, these computational tools offer a powerful way to accelerate research and development.

Future directions in this area include:

Property Prediction: Training ML models on datasets of similar fluorinated biphenyl compounds to predict key properties of novel, hypothetical derivatives. This could include electronic properties (for applications in organic electronics), solubility, and thermal stability. google.com

Generative Models for Novel Derivatives: Employing generative deep learning models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design new derivatives of this compound with optimized or targeted properties. mdpi.com These models can explore a vast chemical space to identify promising candidates for synthesis. dntb.gov.ua

Reaction Prediction and Optimization: Using AI to predict the outcomes of potential synthetic reactions, identify optimal reaction conditions, and even propose novel, more efficient synthetic routes, thereby complementing the sustainable synthesis efforts described in section 8.1.

Interpretable ML Models: Developing models that not only make predictions but also provide insights into the structure-property relationships. This can help researchers understand why a certain structural modification leads to a desired change in properties, guiding more intuitive and knowledge-driven molecular design.

Table 3: Applications of Machine Learning in Research on this compound

ML/AI Application Specific Technique/Model Research Goal
Property Prediction Quantitative Structure-Property Relationship (QSPR), Neural Networks Predict electronic, physical, and chemical properties of new derivatives.
De Novo Design Variational Autoencoders (VAEs), Reinforcement Learning Generate novel molecular structures with desired properties (e.g., for liquid crystals or organic semiconductors). mdpi.comdntb.gov.ua
Synthesis Planning Retrosynthesis Prediction Algorithms Propose efficient and sustainable synthetic routes.

| Data Analysis | Unsupervised Learning (e.g., Clustering) | Analyze large datasets from high-throughput screening or computational modeling to identify patterns. illinois.edu |

Investigation of Supramolecular Assembly and Crystal Engineering

The specific arrangement of molecules in the solid state dictates the macroscopic properties of a material. Crystal engineering, the design and control of crystal structures, is therefore crucial for developing new materials. The functional groups in this compound—the fluorine atom and the nitrile group—are known to participate in specific non-covalent interactions that can be used to guide supramolecular assembly.

Future research in this domain should involve:

Identifying Supramolecular Synthons: A systematic study of the crystal structure to identify the dominant intermolecular interactions. The replacement of hydrogen with fluorine can significantly alter intermolecular forces due to fluorine's high electronegativity. rsc.org Potential interactions to investigate include C-H···N, C-H···F, π-π stacking, and dipole-dipole interactions. acs.orgrsc.org

Co-crystallization Studies: Exploring the formation of co-crystals with other molecules to modify the physical properties of the compound. For example, co-crystallization with other aromatic systems could lead to materials with interesting charge-transfer or optical properties. The benzonitrile (B105546) fragment is a known participant in forming key-lock complexes with supramolecular hosts. nih.gov

Polymorphism Screening: A thorough investigation of polymorphism is essential, as different crystal forms of the same compound can have vastly different properties (e.g., solubility, melting point, electronic conductivity). Identifying and characterizing different polymorphs is critical for any potential application.

Computational Modeling: Using computational methods, such as Density Functional Theory (DFT), to predict and rationalize observed crystal packing motifs. Molecular electrostatic potential analysis can help understand the regions of positive and negative potential that drive intermolecular interactions. acs.org

Development of Specialized Analytical Methods for Environmental or Industrial Monitoring (Non-Biological Matrix)

As with any synthetic chemical, the ability to detect and quantify its presence in non-biological matrices is important for process monitoring, quality control, and environmental stewardship. While general methods for organic compounds exist, specialized methods tailored to this compound would offer superior sensitivity and selectivity.

Future research should aim to:

Develop High-Sensitivity Chromatographic Methods: Creating and validating methods using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov Such methods would be capable of detecting trace amounts of the compound in complex matrices like industrial wastewater or soil extracts.

Design Selective Extraction Procedures: Optimizing sample preparation is crucial for accurate analysis. env.go.jp Future work could focus on developing novel Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) sorbents that have a high affinity for fluorinated benzonitrile derivatives, allowing for efficient pre-concentration and cleanup of samples. nih.gov

Explore Sensor Technology: Investigating the potential for developing chemical sensors for in-situ or real-time monitoring of the compound in industrial process streams. This could involve functionalizing sensor surfaces with receptors that selectively bind to the target molecule.

Establish Certified Reference Materials: The development of certified reference materials is essential for ensuring the accuracy and comparability of analytical measurements across different laboratories and over time.

Table 5: Potential Analytical Methods for Monitoring

Technique Sample Matrix Key Advantage Future Development Focus
GC-MS Industrial Air, Soil High resolution and established libraries for identification. cdc.gov Method validation for specific quantification of this compound.
UHPLC-MS/MS Industrial Wastewater High sensitivity and selectivity for complex aqueous samples. nih.gov Development of a robust, validated method for trace-level detection.
SPME-GC-MS Water, Soil Solvent-free extraction, pre-concentration of analyte. nih.gov Design of novel SPME fiber coatings for enhanced selectivity.

| Chemical Sensors | Process Streams | Real-time, continuous monitoring. | Identification of selective recognition elements for sensor fabrication. |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methylphenyl)benzonitrile, considering functional group compatibility and regioselectivity?

Methodological Answer: A stepwise approach is recommended:

  • Fluorination and Methylation: Start with 4-methylbenzene derivatives. Introduce fluorine via electrophilic aromatic substitution (e.g., using Selectfluor® or F₂ gas under controlled conditions) to ensure regioselectivity at the 3-position .
  • Cyanide Introduction: Employ cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a fluorinated aryl halide and a benzonitrile boronic ester. Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C can achieve high yields .
  • Purification: Use column chromatography (silica gel, hexane:ethyl acetate) and confirm purity via HPLC (>98%).

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure and purity of the compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~118 ppm). Fluorine’s deshielding effect will split signals in adjacent protons .
  • IR Spectroscopy: Confirm nitrile presence (C≡N stretch ~2230 cm⁻¹) and absence of impurities (e.g., –OH or –NH₂ stretches) .
  • X-Ray Crystallography: Resolve crystal packing and bond angles. Use SHELX software for refinement .

Advanced Research Questions

Q. How to design experiments to investigate the nucleophilic aromatic substitution (NAS) reactivity of the fluorine atom in this compound?

Methodological Answer:

  • Variable Screening: Test nucleophiles (e.g., methoxide, amines) in polar aprotic solvents (DMF, DMSO) at 60–100°C. Monitor reaction progress via TLC/GC-MS .
  • Kinetic Analysis: Use pseudo-first-order conditions to determine rate constants. Compare activation energies for different nucleophiles.
  • Mechanistic Probes: Introduce isotopic labeling (¹⁸O/²H) to track substituent displacement pathways.

Q. What computational methods (DFT, molecular docking) can predict the compound’s electronic properties and interactions with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze HOMO-LUMO gaps and Fukui indices to predict reactive sites .
  • Molecular Docking: Use AutoDock Vina to simulate binding with enzymes (e.g., kinases). Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How to analyze contradictory data when unexpected byproducts form during its reactions?

Methodological Answer:

  • Byproduct Identification: Employ LC-MS/MS and 2D NMR (COSY, HSQC) to characterize impurities. Common byproducts may arise from nitrile hydrolysis (amide formation) or fluorophenyl dimerization .
  • Competing Pathways: Use Hammett plots to assess electronic effects. For example, steric hindrance from the methyl group may divert reactions to meta positions.

Q. What strategies evaluate the compound’s potential as a pharmacophore in drug development, considering SAR and bioassays?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., replacing –F with –Cl or –CF₃) and test against cancer cell lines (e.g., MCF-7). Measure cytotoxicity via MTT assays .
  • Target Engagement: Use surface plasmon resonance (SPR) to quantify binding affinity to therapeutic targets (e.g., COX-2 or EGFR kinases) .

Q. How to assess its suitability in OLED materials through photophysical measurements?

Methodological Answer:

  • Photophysical Profiling: Measure UV-Vis absorption (λ_max) and fluorescence quantum yield (integrating sphere method). Compare with TADF materials in .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (>300°C required for OLED processing).
  • Electrochemical Studies: Perform cyclic voltammetry to determine HOMO/LUMO levels relative to standard electrodes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.